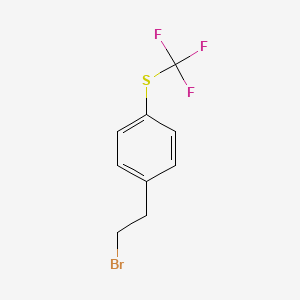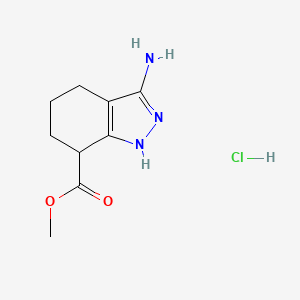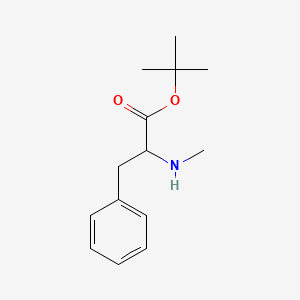
N-Me-Phe-otbu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-L-phenylalanine tert-butyl ester, commonly referred to as N-Me-Phe-otbu, is a derivative of the amino acid phenylalanine. This compound is often used in peptide synthesis and various biochemical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-L-phenylalanine tert-butyl ester typically involves the protection of the amino group of phenylalanine followed by methylation and esterification. The process begins with the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The protected amino acid is then methylated using methyl iodide in the presence of a base such as sodium hydride. Finally, the carboxyl group is esterified using tert-butyl alcohol and a dehydrating agent like dicyclohexylcarbodiimide (DCC) to yield N-Methyl-L-phenylalanine tert-butyl ester .
Industrial Production Methods
Industrial production of N-Methyl-L-phenylalanine tert-butyl ester follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale reactors. The use of solid-phase peptide synthesis (SPPS) techniques is common in industrial settings to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-L-phenylalanine tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under specific conditions to form hydroxylated derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Hydroxylated phenylalanine derivatives.
Reduction: N-Methyl-L-phenylalanine alcohol.
Substitution: Various N-substituted phenylalanine derivatives.
Applications De Recherche Scientifique
N-Methyl-L-phenylalanine tert-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential in drug development, particularly in the design of peptide-based therapeutics.
Mécanisme D'action
The mechanism of action of N-Methyl-L-phenylalanine tert-butyl ester involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The methylation of the amino group can affect the hydrogen bonding and overall conformation of peptides, thereby altering their biological activity. The tert-butyl ester group provides steric protection, preventing unwanted side reactions during peptide synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-L-tyrosine tert-butyl ester: Similar in structure but with a hydroxyl group on the phenyl ring.
N-Methyl-L-tryptophan tert-butyl ester: Contains an indole ring instead of a phenyl ring.
N-Methyl-L-leucine tert-butyl ester: Lacks the aromatic ring, having an aliphatic side chain instead.
Uniqueness
N-Methyl-L-phenylalanine tert-butyl ester is unique due to its combination of a methylated amino group and a protected carboxyl group, which makes it particularly useful in peptide synthesis. Its aromatic phenyl ring also contributes to its distinct chemical properties and reactivity compared to other amino acid derivatives .
Propriétés
IUPAC Name |
tert-butyl 2-(methylamino)-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)12(15-4)10-11-8-6-5-7-9-11/h5-9,12,15H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKARLOPBFXQHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
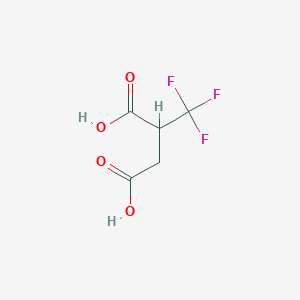
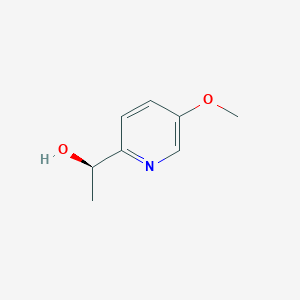
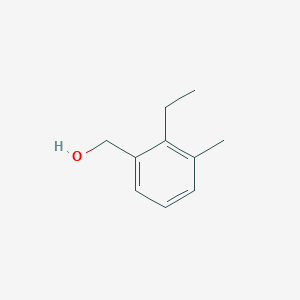
![1-Chloroimidazo[1,5-a]pyridin-5-amine](/img/structure/B13567767.png)
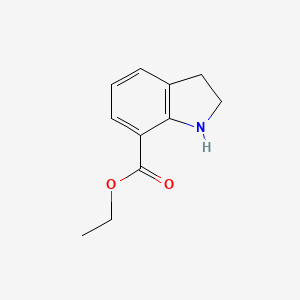
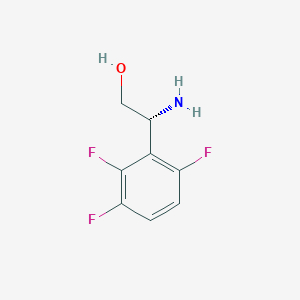
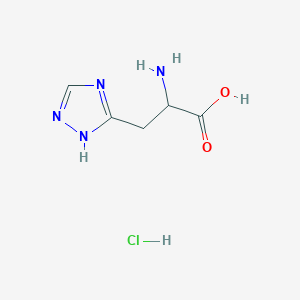
![4-Chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13567810.png)
![N-[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxamide](/img/structure/B13567819.png)
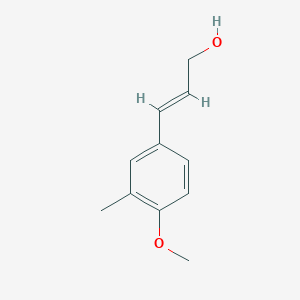
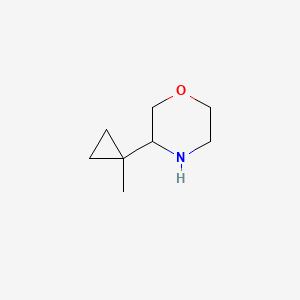
![Tert-butyl 1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13567828.png)
